N-(2,5-diiodophenyl)-2-[(3,4-dimethoxyphenyl)methylamino]propanamide
Description
N-(2,5-diiodophenyl)-2-[(3,4-dimethoxyphenyl)methylamino]propanamide is an organic compound that features both iodinated and methoxylated aromatic rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
N-(2,5-diiodophenyl)-2-[(3,4-dimethoxyphenyl)methylamino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20I2N2O3/c1-11(18(23)22-15-9-13(19)5-6-14(15)20)21-10-12-4-7-16(24-2)17(8-12)25-3/h4-9,11,21H,10H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUILGPTDAHWFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)I)I)NCC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20I2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-diiodophenyl)-2-[(3,4-dimethoxyphenyl)methylamino]propanamide typically involves multiple steps:
Methoxylation: The methoxy groups can be introduced via methylation of hydroxy groups using methyl iodide and a base like potassium carbonate.
Amidation: The final step involves forming the amide bond, which can be done by reacting the iodinated and methoxylated aromatic amine with a suitable acyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming quinones.
Reduction: The iodinated phenyl ring can be reduced to remove iodine atoms.
Substitution: The iodine atoms can be substituted with other nucleophiles in a halogen exchange reaction.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Deiodinated phenyl derivatives.
Substitution: Phenyl derivatives with substituted nucleophiles.
Scientific Research Applications
N-(2,5-diiodophenyl)-2-[(3,4-dimethoxyphenyl)methylamino]propanamide may have applications in various fields:
Chemistry: As a precursor or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways involving iodinated compounds.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with iodinated aromatic rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The methoxy groups may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dichlorophenyl)-2-[(3,4-dimethoxyphenyl)methylamino]propanamide
- N-(2,5-dibromophenyl)-2-[(3,4-dimethoxyphenyl)methylamino]propanamide
Uniqueness
The presence of iodine atoms in N-(2,5-diiodophenyl)-2-[(3,4-dimethoxyphenyl)methylamino]propanamide may confer unique properties such as higher molecular weight and potential for specific interactions with biological targets compared to its chlorinated or brominated analogs.
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